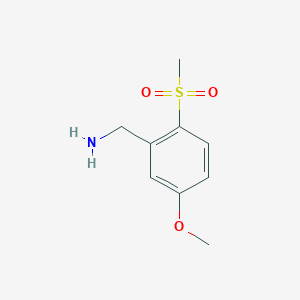

2-Methanesulfonyl-5-methoxy-benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methoxy-2-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQDJIHQAIEUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of Novel Benzylamine Derivatives: A Case Study Approach

For distribution among: Researchers, scientists, and drug development professionals.

Preamble: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to the attrition of drug candidates in late-stage development is the emergence of suboptimal physicochemical properties.[1][2] These intrinsic characteristics of a molecule, such as its solubility, acidity, and melting point, are not mere data points; they are fundamental determinants of a compound's ultimate in vivo performance, governing its absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Therefore, a thorough physicochemical characterization at the early stages of discovery is not just recommended—it is a critical, self-validating step that derisks a project and guides the rational optimization of lead compounds.[5][6]

This guide addresses the physical properties of a specific, novel molecule: 2-Methanesulfonyl-5-methoxy-benzylamine . A survey of commercial databases and scientific literature reveals a scarcity of public data for this compound, a common scenario for new chemical entities (NCEs). This reality provides an opportunity not to simply list data, but to present a comprehensive framework for how a senior scientist would approach the characterization of such a molecule. We will detail the requisite experimental protocols and the scientific rationale underpinning them, using publicly available data for structurally related analogs to provide context and illustrative examples.

Molecular Identity and Structural Analogs

Before any experimental work, confirming the identity and purity of the NCE is paramount. For this compound, the expected structure is:

-

IUPAC Name: (2-(methylsulfonyl)-5-methoxyphenyl)methanamine

-

Molecular Formula: C₉H₁₃NO₃S

-

Molecular Weight: 215.27 g/mol

Given the lack of specific data, we will draw comparative insights from the well-characterized analog, 2-Methoxybenzylamine , and other related structures.

Table 1: Physical Properties of Selected Benzylamine Analogs

| Property | 2-Methoxybenzylamine | 3-Methoxybenzylamine | 4-Methoxybenzylamine |

| CAS Number | 6850-57-3 | 5071-96-5 | 2393-23-9 |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol | 137.18 g/mol | 137.18 g/mol |

| Form | Liquid | - | Liquid |

| Boiling Point | 227 °C / 724 mmHg | 140 °C / 37 mmHg | 236-237 °C |

| Density | 1.051 g/mL at 25 °C | 1.072 g/mL at 25 °C | 1.05 g/mL at 25 °C |

| Refractive Index | n20/D 1.548 | n20/D 1.547 | n20/D 1.546 |

Thermal Properties: Melting Point Determination

Scientific Rationale and Importance

The melting point is one of the most fundamental physical properties of a solid crystalline compound. It provides a quick, reliable indication of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impure samples show a depressed and broader melting range. For a novel compound like this compound, which is expected to be a solid at room temperature due to the presence of the sulfonyl group increasing intermolecular forces, determining the melting point is the first step in its characterization. This data is crucial for material handling, stability assessment, and formulation development.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard and widely accessible method for determining the melting point range of a solid organic compound.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Obtain a glass capillary tube, sealed at one end.[7]

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to compact the solid into the closed end, aiming for a sample height of 2-3 mm.[7]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a melting point apparatus.[8]

-

Ensure the sample is visible through the magnifying eyepiece.

-

-

Measurement:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[8]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation: Repeat the accurate measurement at least twice to ensure reproducibility.

Caption: Workflow for Capillary Melting Point Determination.

Ionization Constant (pKa) Determination

Scientific Rationale and Importance

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a drug candidate, the ionization state is a master variable that influences solubility, permeability, target binding, and metabolic stability.[5][9] this compound possesses a primary amine group, which is basic. Knowing its pKa is essential to predict its charge state in different physiological compartments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4). A protonated (charged) amine will generally have higher aqueous solubility but lower membrane permeability compared to its neutral form.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Methodology:

-

System Calibration:

-

Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.[12]

-

-

Sample Preparation:

-

Accurately weigh and dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically 1-10 mM).[13]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]

-

Since the target is a base, the starting solution should be made acidic (e.g., pH ~2) by adding a known volume of standardized strong acid (e.g., 0.1 M HCl).[12]

-

-

Titration:

-

Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution.[12][13]

-

Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a calibrated burette.[13]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Alternatively, calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility Determination

Scientific Rationale and Importance

Aqueous solubility is a critical determinant of a drug's bioavailability.[14] For a drug to be absorbed, it must first dissolve in the physiological fluids at the site of administration.[14] Poor solubility is a major hurdle in drug development, often leading to low and variable absorption.[14] Determining the solubility of this compound in various aqueous buffers (e.g., pH 2.0, 6.5, 7.4) is essential to predict its behavior in the gastrointestinal tract and bloodstream.

Experimental Protocol: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and simplicity.[15]

Methodology:

-

Preparation:

-

Prepare a series of buffers at physiologically relevant pH values (e.g., Simulated Gastric Fluid at pH ~1.2, Simulated Intestinal Fluid at pH ~6.8, and Phosphate-Buffered Saline at pH 7.4).

-

Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[15]

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, allow the vials to stand so that the excess solid can settle.

-

Carefully withdraw a clear aliquot of the supernatant. This step is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter material that does not bind the compound) can be used to separate the solid from the liquid.[17]

-

-

Quantification:

-

Accurately dilute the supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Caption: Workflow for Equilibrium Solubility via Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a new molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide a map of all hydrogen atoms in the molecule. For this compound, we would anticipate:

-

Aromatic protons (3H) in the 6.8-7.8 ppm region, with splitting patterns dictated by their substitution.

-

A singlet for the benzylic methylene protons (-CH₂-NH₂) around 3.8-4.5 ppm.[18]

-

A singlet for the methoxy protons (-OCH₃) around 3.8 ppm.

-

A singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.0 ppm.

-

A broad singlet for the amine protons (-NH₂) which can vary in chemical shift (0.5-5.0 ppm) and may exchange with D₂O.[19]

-

-

¹³C NMR: The carbon NMR provides a count of unique carbon environments. Expected signals include:

-

Aromatic carbons between 110-160 ppm.

-

The benzylic carbon (-CH₂) around 40-50 ppm.

-

The methoxy carbon (-OCH₃) around 55 ppm.

-

The methylsulfonyl carbon (-SO₂CH₃) around 40-45 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of specific functional groups.[20]

-

N-H Stretch: As a primary amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region.[21][22]

-

N-H Bend: A bending vibration for the primary amine should appear around 1580-1650 cm⁻¹.[21]

-

S=O Stretch: The sulfonyl group will show two strong, characteristic stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

-

C-O Stretch: An aromatic ether C-O stretch will be visible around 1200-1275 cm⁻¹.

-

Aromatic C=C: Bends in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

-

Molecular Ion (M⁺): Electrospray ionization (ESI) in positive mode would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 216.28.

-

Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃), which would result in a fragment ion.[23][24][25] Further fragmentation of the aromatic ring and sulfonyl group would provide additional structural confirmation.

Conclusion

References

-

Kyrlidis, A. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]

-

Florean, C., et al. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Retrieved from [Link]

-

Fant, K. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

S. K. Gupta College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

University of Manitoba. (n.d.). Melting point determination. Retrieved from [Link]

-

MassBank. (2016, December 12). Benzylamine. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea Black line in. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (n.d.). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]

-

Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]

-

B.N. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]

-

ACS Publications. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Benzylamine | C 7 H 9 N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Concord Rusam. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (2025, August 10). Physical Properties in Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]

-

PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

-

ACS Publications. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

Medicinal Chemistry Communcations. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Retrieved from [Link]

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. langhuapharma.com [langhuapharma.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. rockymountainlabs.com [rockymountainlabs.com]

- 23. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Therapeutic Potential of 2-Methanesulfonyl-5-methoxy-benzylamine: A Roadmap for Preclinical Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive, multi-tiered research framework for the preclinical evaluation of 2-Methanesulfonyl-5-methoxy-benzylamine, a novel chemical entity with significant, unexplored therapeutic potential. Lacking prior extensive characterization, this guide establishes a rationale for investigation based on a structural-bioactivity analysis of its core motifs: a benzylamine scaffold, a methanesulfonyl group, and a methoxy substituent. These features are prevalent in a multitude of clinically significant compounds, suggesting a high probability of interaction with key neurological targets. We propose a phased, logic-driven research plan commencing with broad in vitro screening to identify primary pharmacological targets, followed by detailed in vivo studies to establish proof-of-concept in relevant disease models. This whitepaper serves as a foundational roadmap, providing detailed experimental protocols, data interpretation frameworks, and strategic decision points to guide the efficient and scientifically rigorous development of this promising compound.

Introduction: Deconstructing a Molecule of Interest

The compound this compound represents a compelling starting point for a drug discovery campaign. Its structure is a strategic amalgamation of pharmacophores known to confer activity at critical CNS targets.

-

The Benzylamine Core: This privileged scaffold is a cornerstone of neuropharmacology, found in compounds targeting monoamine transporters and receptors.[1][2] Its presence suggests potential modulation of dopaminergic, serotonergic, and adrenergic pathways. Substituted benzylamines are recognized as potent and selective inhibitors for various enzymes and receptors.[3]

-

The Methanesulfonyl Group: This functional group is a powerful modulator of physicochemical properties.[4] As a strong electron-withdrawing group and a hydrogen bond acceptor, it can enhance target binding affinity, improve metabolic stability, and increase solubility, thereby favorably impacting a compound's drug-like properties.[5][6]

-

The Methoxy Group: The methoxy substituent is prevalent in numerous approved drugs and natural products.[7] It can influence ligand-target binding, metabolic pathways, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles by acting as a hydrogen bond acceptor and modulating electronic properties.[8]

The specific arrangement of these groups on the benzylamine ring—a methanesulfonyl group at position 2 and a methoxy group at position 5—presents a unique chemical architecture. This substitution pattern is hypothesized to confer selectivity and potency for specific neurological targets that are implicated in a range of psychiatric and neurodegenerative disorders.

Part 1: Primary Hypothesized Research Areas

Based on the structural motifs present in this compound, we have identified three high-priority, mechanistically distinct research avenues for initial investigation.

Monoamine Oxidase (MAO) Inhibition

Rationale: The benzylamine structure is a classic substrate for monoamine oxidases, particularly MAO-B.[9] MAO enzymes are critical in the metabolism of monoamine neurotransmitters, and their inhibition is a clinically validated strategy for treating depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[10] The electronic properties conferred by the methanesulfonyl and methoxy groups could modulate the affinity and selectivity of the compound for MAO-A versus MAO-B.

Key Research Question: Does this compound exhibit inhibitory activity against MAO-A or MAO-B, and what is its potency and selectivity profile?

Serotonin (5-HT) and Dopamine (D) Receptor Modulation

Rationale: Arylalkylamines, including benzylamines, are a well-established class of ligands for serotonin and dopamine receptors.[11][12] These G-protein coupled receptors (GPCRs) are central to the pathophysiology of numerous psychiatric disorders, including schizophrenia, depression, and anxiety.[13][14] The substitution pattern on the aromatic ring is a key determinant of affinity and functional activity (agonist, antagonist, or partial agonist) at specific receptor subtypes (e.g., 5-HT2A, 5-HT2C, D2, D3).[15][16]

Key Research Question: Does the compound bind to and modulate the activity of specific serotonin or dopamine receptor subtypes?

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Rationale: TAAR1 is a GPCR that modulates the activity of monoaminergic systems and is an emerging therapeutic target for schizophrenia, depression, and substance use disorders.[17] Endogenous ligands for TAAR1 include trace amines like β-phenylethylamine and tyramine, which share structural similarities with benzylamines.[18] TAAR1 agonists are recognized by a cationic amine that forms an ionic bond and an aryl group that engages in π-π stacking interactions within the receptor's binding pocket.[19] The structure of this compound fits this pharmacophore well.

Key Research Question: Does the compound act as an agonist at the TAAR1 receptor?

Part 2: A Phased Preclinical Development Workflow

We propose a systematic, three-phase approach to efficiently characterize the pharmacological profile of this compound and validate its therapeutic potential.

Caption: Phased Preclinical Research Workflow.

Phase 1: In Vitro Profiling & Target Identification

The primary objective of this phase is to identify the principal pharmacological target(s) of this compound and to establish its basic drug-like properties.

3.1.1. Initial Broad Target Screening

To rapidly assess the selectivity profile and identify potential off-target liabilities, an initial screen against a broad panel of receptors, transporters, and enzymes is recommended.

-

Protocol: A commercially available broad target screen, such as the Eurofins SafetyScreen44 or Ricerca's Lead-Op panel, should be employed. The compound should be tested at a concentration of 10 µM.

-

Data Interpretation: Any significant inhibition or activation (>50%) should be followed up with concentration-response curves to determine potency (IC50 or EC50).

3.1.2. Focused Assays for Hypothesized Targets

Parallel to the broad screen, specific assays for the primary hypothesized targets should be conducted.

Table 1: Phase 1 Focused In Vitro Assays

| Target Class | Assay Type | Primary Endpoint | Example Protocol Source |

| MAO-A/B | Fluorometric Inhibition Assay | IC50 (nM) | [20] |

| 5-HT Receptors | Radioligand Binding & [35S]GTPγS Functional Assay | Ki (nM) & EC50/Emax (%) | [15] |

| Dopamine Receptors | Radioligand Binding & cAMP Functional Assay | Ki (nM) & EC50/Emax (%) | [21] |

| TAAR1 | BRET-based cAMP Functional Assay | EC50 (nM) & Emax (%) | [22] |

3.1.3. Early ADME-Tox Profiling

A preliminary assessment of the compound's pharmacokinetic and toxicological properties is crucial for early-stage decision-making.

-

Metabolic Stability: Incubation with human and rat liver microsomes to determine the intrinsic clearance rate.

-

Permeability: Caco-2 or PAMPA assay to predict intestinal absorption.

-

Cytotoxicity: Evaluation against a standard cell line (e.g., HepG2) to assess for general toxicity.

Phase 2: In Vivo Target Engagement and Proof-of-Concept

Upon successful completion of Phase 1, with the identification of a potent and selective primary target and acceptable early ADME properties, the focus shifts to in vivo studies.

3.2.1. Pharmacokinetic (PK) Studies

-

Protocol: The compound should be administered to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. Plasma concentrations will be measured at multiple time points to determine key PK parameters.

-

Key Parameters: Clearance (CL), Volume of Distribution (Vd), Half-life (t1/2), and Oral Bioavailability (%F).

3.2.2. Target Engagement Studies

Demonstrating that the compound reaches its target in the brain at relevant concentrations is a critical step.

-

Methodologies: Depending on the target, this can be achieved through positron emission tomography (PET) imaging with a specific radioligand, or through ex vivo receptor occupancy studies.

3.2.3. Disease-Relevant Animal Models

The choice of animal model will be dictated by the in vitro pharmacology profile established in Phase 1.

Table 2: Potential In Vivo Models Based on Phase 1 Outcomes

| In Vitro Finding | Therapeutic Hypothesis | Potential Animal Model | Primary Endpoint |

| Selective MAO-B Inhibitor | Parkinson's Disease | MPTP-induced mouse model of Parkinsonism | Reversal of motor deficits |

| 5-HT2A Antagonist | Schizophrenia | DOI-induced head-twitch response in mice | Reduction in head-twitch frequency |

| D2 Partial Agonist | Schizophrenia | Amphetamine-induced hyperlocomotion in rats | Attenuation of hyperlocomotion |

| TAAR1 Agonist | Schizophrenia | MK-801-induced hyperactivity in rats | Normalization of locomotor activity |

Phase 3: Lead Optimization and Pre-IND Enabling Studies

If in vivo proof-of-concept is established, the program can advance to lead optimization and formal preclinical development.

3.3.1. Structure-Activity Relationship (SAR) Studies

A medicinal chemistry campaign will be initiated to synthesize and test analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.[23]

Caption: Structure-Activity Relationship (SAR) Exploration.

3.3.2. Expanded Safety Pharmacology

-

hERG Channel Assay: To assess the risk of cardiac QT prolongation.

-

Cytochrome P450 (CYP) Inhibition Panel: To evaluate the potential for drug-drug interactions.

3.3.3. Preliminary Toxicology

A short-duration (e.g., 7-day) toxicology study in rodents at multiple dose levels to identify any potential target organs of toxicity and to establish a preliminary safety margin.

Conclusion

This compound stands as a promising, yet uncharacterized, chemical entity with a high probability of possessing valuable pharmacological activity within the central nervous system. The strategic, phased research plan detailed in this guide provides a scientifically rigorous and resource-efficient pathway to unlock its therapeutic potential. By systematically progressing from broad in vitro screening to focused in vivo proof-of-concept studies, researchers can rapidly identify its primary mechanism of action and validate its utility in relevant disease models. This structured approach will enable a clear go/no-go decision for advancement into formal preclinical development and, ultimately, the potential delivery of a novel therapeutic agent for patients with unmet medical needs.

References

- (N.A.). (N.D.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.

-

Wikipedia. (N.D.). Methanesulfonyl chloride. Retrieved from [Link]

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- (N.A.). (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.

- (N.A.). (N.D.). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor.

- (N.A.). (N.D.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.

- BenchChem. (2025). Application Notes and Protocols for 2-Methoxy-5-methylbenzenesulfonamide Reactions.

- Google Patents. (N.D.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

- PharmaBlock. (N.D.). Application of Methylsulfone in Drug Discovery.

-

PubChem. (N.D.). 2-Methoxybenzylamine. Retrieved from [Link]

- Vicker, N., et al. (N.D.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.

- (N.A.). (2023).

- (N.A.). (N.D.). Natural Product-Inspired Dopamine Receptor Ligands. PubMed Central.

- (N.A.). (N.D.). Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. PubMed Central.

- Letavic, M. A., et al. (2007). Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4799-803.

-

Wikipedia. (N.D.). Benzylamine. Retrieved from [Link]

- (N.A.). (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents.

- (N.A.). (N.D.). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central.

- (N.A.). (N.D.). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.

-

Wikipedia. (N.D.). TAAR1. Retrieved from [Link]

-

Cheméo. (N.D.). Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). Retrieved from [Link]

- (N.A.). (N.D.). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.

- (N.A.). (N.D.). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Reaction conditions.

- (N.A.). (2025). Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv.

- MDPI. (N.D.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.

- Google Patents. (N.D.). WO2002100350A2 - Dopamine receptor ligands and therapeutic methods based thereon.

- Google Patents. (N.D.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

-

Pytliak, M., & Vargov, V. (N.D.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Retrieved from [Link]

-

ResearchGate. (N.D.). Chemical structure of some endogenous and synthetic TAAR1 ligands.... Retrieved from [Link]

- Glennon, R. A., Dukat, M., & Westkaemper, R. B. (N.D.). Serotonin Receptor Subtypes and Ligands. ACNP.

- (N.A.). (2018).

- (N.A.). (N.D.). A scaffold hopping approach to identify novel monoamine oxidase B inhibitors. PubMed.

- European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)

- Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.

-

Wikipedia. (N.D.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

- (N.A.). (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

- (N.A.). (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.

- (N.A.). (N.D.). The role of the methoxy group in approved drugs | Request PDF.

-

Patsnap. (N.D.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

- (N.A.). (N.D.). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)

- (N.A.). (N.D.). Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies | Request PDF.

- (N.A.). (N.D.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.

- Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-15.

- ChEMBL. (N.D.). Document: Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport .... EMBL-EBI.

- (N.A.). (N.D.).

Sources

- 1. Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor [mdpi.com]

- 14. biomed.cas.cz [biomed.cas.cz]

- 15. acnp.org [acnp.org]

- 16. mdpi.com [mdpi.com]

- 17. TAAR1 - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Structure based discovery of antipsychotic-like TAAR1 agonists | bioRxiv [biorxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methanesulfonyl-5-methoxy-benzylamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methanesulfonyl-5-methoxy-benzylamine is a substituted aromatic amine with potential applications in medicinal chemistry and drug discovery. Its structural motifs, including a methoxy-substituted benzene ring, a methanesulfonyl group, and a benzylamine moiety, are present in various biologically active compounds. This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential biological activities based on the analysis of structurally related molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds for therapeutic development.

Introduction

The strategic combination of specific functional groups on an aromatic scaffold is a cornerstone of modern drug design. The title compound, this compound, presents an interesting substitution pattern with potential for diverse biological interactions. The methoxy group can influence the compound's metabolic stability and lipophilicity, while the methanesulfonyl group, a common bioisostere for other functional groups, can act as a hydrogen bond acceptor and impact solubility and pharmacokinetic properties. The benzylamine core is a well-established pharmacophore found in numerous neuroactive and other therapeutic agents.

While direct literature on this compound is scarce, this guide will provide a detailed, scientifically-grounded exploration of its chemistry and potential pharmacology by drawing parallels with closely related and well-characterized molecules.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed starting from commercially available materials. The proposed multi-step synthesis is outlined below, with a focus on robust and well-established chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves the reduction of a nitrile or an oxime intermediate, which can be derived from the corresponding benzaldehyde. The key challenge lies in the regioselective introduction of the methanesulfonyl group onto the methoxy-substituted aromatic ring.

Proposed Synthetic Pathway

The proposed forward synthesis starts from 2-hydroxy-5-methoxybenzaldehyde and proceeds through methylation, sulfonation, and conversion of the aldehyde to the benzylamine.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,5-Dimethoxybenzaldehyde

This step involves the methylation of the hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde.

-

Materials: 2-Hydroxy-5-methoxybenzaldehyde, Dimethyl sulfate (DMS), Potassium carbonate (K2CO3), Acetone.

-

Procedure:

-

To a solution of 2-hydroxy-5-methoxybenzaldehyde in acetone, add potassium carbonate.

-

Stir the mixture at room temperature and add dimethyl sulfate dropwise.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2,5-dimethoxybenzaldehyde.

-

Step 2: Synthesis of 2,5-Dimethoxybenzenesulfonyl chloride

This step introduces the sulfonyl chloride group onto the aromatic ring. The position of sulfonation will be directed by the existing methoxy groups.

-

Materials: 2,5-Dimethoxybenzaldehyde, Chlorosulfonic acid.

-

Procedure:

-

Cool chlorosulfonic acid in an ice bath.

-

Slowly add 2,5-dimethoxybenzaldehyde to the cooled chlorosulfonic acid with vigorous stirring.

-

Allow the reaction to proceed at low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2,5-dimethoxybenzenesulfonyl chloride.

-

Step 3: Synthesis of 2,5-Dimethoxy-benzenemethylsulfone

This step involves the reduction of the sulfonyl chloride and subsequent methylation.

-

Materials: 2,5-Dimethoxybenzenesulfonyl chloride, Sodium sulfite (Na2SO3), Sodium bicarbonate (NaHCO3), Dimethyl sulfate (DMS).

-

Procedure:

-

Prepare a solution of sodium sulfite and sodium bicarbonate in water.

-

Add the 2,5-dimethoxybenzenesulfonyl chloride portion-wise to the solution and heat the mixture.

-

After the reduction is complete, cool the reaction mixture and add dimethyl sulfate.

-

Stir the reaction at room temperature overnight.

-

Extract the product with an organic solvent and purify to obtain the methylsulfone derivative.

-

Step 4: Selective Demethylation to 2-Methanesulfonyl-5-methoxybenzaldehyde

Selective demethylation of the methoxy group ortho to the bulky sulfonyl group can be challenging but is a key step.

-

Materials: 2,5-Dimethoxy-benzenemethylsulfone, Boron tribromide (BBr3) or other demethylating agent, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the methylsulfone derivative in dry DCM and cool to a low temperature (e.g., -78 °C).

-

Add a solution of BBr3 in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with methanol and water.

-

Extract the product and purify by chromatography to isolate 2-methanesulfonyl-5-methoxybenzaldehyde.

-

Step 5: Reductive Amination to this compound

The final step is the conversion of the aldehyde to the primary amine.

-

Materials: 2-Methanesulfonyl-5-methoxybenzaldehyde, Ammonia (in methanol), Palladium on carbon (Pd/C), Hydrogen gas.

-

Procedure:

-

Dissolve the aldehyde in a methanolic ammonia solution.

-

Add a catalytic amount of Pd/C.

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.

-

After the reaction is complete, filter the catalyst and concentrate the filtrate.

-

Purify the residue to obtain the final product, this compound.

-

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated using computational models and provide an estimation of the compound's characteristics.

| Property | Predicted Value |

| Molecular Formula | C9H13NO3S |

| Molecular Weight | 215.27 g/mol |

| pKa (most basic) | ~9.5 (amine) |

| LogP | ~1.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

Potential Biological Activities and Applications

The biological profile of this compound can be inferred by examining the activities of structurally similar compounds.

Caption: Inferred biological activities based on structural motifs.

Neurological and Psychiatric Disorders

The benzylamine scaffold is a key component of many monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and Parkinson's disease. The substitution pattern on the aromatic ring of this compound could modulate its affinity and selectivity for MAO-A and MAO-B isoforms. For instance, the structurally related compound 2-(Methylsulfonyl)benzylamine is suggested to have inhibitory activities against the immune system by inhibiting signal transduction and IL-12 production, which could be relevant in neuroinflammatory conditions.[1]

Anti-inflammatory and Analgesic Potential

The methoxy and sulfonyl groups are present in a number of compounds with anti-inflammatory properties. For example, methoxy-substituted chalcones have demonstrated anti-inflammatory and antiproliferative effects.[2] The sulfonyl group can mimic a phosphate group and interact with various enzymes involved in inflammatory pathways. Therefore, this compound could be investigated for its potential to inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

Anticancer and Antiproliferative Activity

The methoxy substitution on aromatic rings is a common feature in many natural and synthetic anticancer agents.[3] It can influence interactions with key cellular targets and affect the drug's metabolic profile. The antiproliferative activity of various methoxy-substituted compounds has been documented, suggesting that this compound could be a candidate for screening in cancer cell lines.[3]

Conclusion

This compound represents a novel chemical entity with significant potential for drug discovery. Although direct experimental data is not yet available, this in-depth technical guide provides a solid foundation for its synthesis and biological evaluation. The proposed synthetic route is based on reliable and well-documented chemical reactions, and the predicted physicochemical properties suggest good drug-like characteristics. The analysis of structurally related compounds points towards promising avenues for investigation, particularly in the areas of neuropharmacology, inflammation, and oncology. Further research into the synthesis and biological testing of this compound is warranted to fully elucidate its therapeutic potential.

References

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

PubChem. 2-Methoxybenzylamine. [Link]

-

PubChem. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

-

Organic Chemistry Portal. Benzylamine synthesis. [Link]

- Google Patents.

-

MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

-

ResearchGate. The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. [Link]

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

-

ResearchGate. Coupling of substituted benzylamines with MBH adducts for the synthesis.... [Link]

-

Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

-

PubMed. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. [Link]

-

PubMed Central. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. [Link]

-

PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

-

PubMed Central. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

Sources

- 1. 2-(Methylsulfonyl)benzylamine | CymitQuimica [cymitquimica.com]

- 2. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Retrosynthetic analysis of 2-Methanesulfonyl-5-methoxy-benzylamine

An Application Note on the Retrosynthetic Analysis and Proposed Synthesis of 2-Methanesulfonyl-5-methoxy-benzylamine

Abstract

This application note provides a detailed retrosynthetic analysis for the novel compound this compound. In the absence of a published synthetic route for this specific molecule, we propose a logical and efficient multi-step synthesis starting from commercially available 2-chloro-5-methoxybenzaldehyde. The proposed synthesis involves a nucleophilic aromatic substitution to introduce the methylthio- group, followed by oxidation to the methanesulfonyl- group, and concluding with a reductive amination to form the target benzylamine. This document offers a step-by-step protocol for each reaction, grounded in established chemical principles and supported by authoritative literature. The provided methodologies are designed to be robust and reproducible for researchers in medicinal chemistry and drug discovery.

Introduction: The Logic of Retrosynthesis

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This process allows for the logical design of a forward synthesis. The target molecule, this compound, possesses three key functional groups on the aromatic ring: a methoxy group, a methanesulfonyl group, and a benzylamine. The relative positions of these groups (ortho- and meta-) dictate the synthetic strategy, particularly the order in which they are installed.

Our analysis identified the benzylamine functional group as a prime candidate for the initial disconnection, as it can be readily formed from a corresponding benzaldehyde via reductive amination. This simplifies the synthetic challenge to the preparation of the key intermediate, 2-Methanesulfonyl-5-methoxybenzaldehyde.

Retrosynthetic Pathway

The retrosynthetic analysis for this compound is outlined below. The primary disconnection is the C-N bond of the benzylamine, leading back to the corresponding aldehyde.

Figure 2: Proposed forward synthesis of this compound.

Step 1: Synthesis of 2-(Methylthio)-5-methoxybenzaldehyde

This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing aldehyde group activates the ortho-positioned chlorine for displacement by the sodium thiomethoxide nucleophile.

Protocol:

-

To a solution of 2-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium thiomethoxide (1.2 eq).

-

Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)-5-methoxybenzaldehyde.

Step 2: Synthesis of 2-Methanesulfonyl-5-methoxybenzaldehyde

The sulfide intermediate is oxidized to the corresponding sulfone using a potent but selective oxidizing agent. Oxone® is a suitable choice for this transformation, as it is effective and easy to handle.

Protocol:

-

Dissolve the 2-(methylthio)-5-methoxybenzaldehyde (1.0 eq) in a mixture of methanol and water (3:1, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude 2-methanesulfonyl-5-methoxybenzaldehyde can be used in the next step without further purification if it is of sufficient purity, or it can be recrystallized.

Step 3: Synthesis of this compound

The final step is a one-pot reductive amination of the aldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, and it is compatible with a wide range of functional groups.

Protocol:

-

To a solution of 2-methanesulfonyl-5-methoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.3 M), add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Summary of Quantitative Data

| Step | Starting Material | Product | Key Reagents | Expected Yield |

| 1 | 2-Chloro-5-methoxybenzaldehyde | 2-(Methylthio)-5-methoxybenzaldehyde | Sodium thiomethoxide | 85-95% |

| 2 | 2-(Methylthio)-5-methoxybenzaldehyde | 2-Methanesulfonyl-5-methoxybenzaldehyde | Oxone® | 90-98% |

| 3 | 2-Methanesulfonyl-5-methoxybenzaldehyde | This compound | Ammonium acetate, Sodium triacetoxyborohydride | 70-85% |

Conclusion

This application note details a logical and efficient synthetic route to this compound, a novel compound with potential applications in medicinal chemistry. The proposed three-step synthesis, starting from a commercially available precursor, utilizes reliable and well-documented chemical transformations. The provided protocols are designed to be a practical guide for researchers, enabling the successful synthesis and further investigation of this and related compounds.

References

-

Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290). [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862). [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031). [Link]

Application Notes and Protocols for the Purification of 2-Methanesulfonyl-5-methoxy-benzylamine

These application notes provide detailed protocols and scientific rationale for the purification of 2-Methanesulfonyl-5-methoxy-benzylamine, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for downstream applications, ensuring reaction efficiency, and minimizing side-product formation. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Importance of Purity

This compound is a substituted aromatic amine. Aromatic amines are foundational building blocks in the synthesis of a wide array of biologically active molecules.[1] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complications in the isolation of the final active pharmaceutical ingredient (API). Therefore, robust purification strategies are essential.

This document outlines three primary methods for the purification of this compound:

-

Recrystallization: A technique based on differential solubility.

-

Column Chromatography: A method that separates compounds based on their differential adsorption to a stationary phase.

-

Acid-Base Extraction: A liquid-liquid extraction technique that leverages the basicity of the amine functional group.

The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties (Inferred)

| Property | Estimated Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | The presence of the sulfonyl group and the overall molecular weight would increase the melting point compared to simpler benzylamines. |

| Solubility | Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane), and more soluble in polar protic solvents (e.g., methanol, ethanol). | Based on the polarity of the methoxy, sulfonyl, and amine functional groups. |

| Basicity | Weakly basic | The amine group is basic, but its basicity is reduced by the electron-withdrawing effect of the aromatic ring and the methanesulfonyl group. |

Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is identified. The principle relies on the target compound being significantly more soluble in the hot solvent than in the cold solvent, while the impurities are either highly soluble or insoluble in the cold solvent.

Protocol: Recrystallization of this compound

Objective: To achieve high purity (>99%) of this compound by removing minor impurities.

Materials:

-

Crude this compound

-

High-purity solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection:

-

Place a small amount of the crude compound into several test tubes.

-

Add a few drops of different solvents to each test tube and observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.

-

Heat the test tubes with the undissolved solid. A good solvent will fully dissolve the compound when hot.

-

Allow the solutions to cool to room temperature and then in an ice bath. The desired compound should crystallize out of the solution.

-

Rationale: Ethanol or an ethanol/water mixture is often a good starting point for moderately polar compounds like the target molecule.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.

-

Causality: Using the minimum amount of solvent is crucial for maximizing the recovery of the purified compound upon cooling.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot filter the solution to remove the charcoal.

-

Expertise: Activated charcoal has a high surface area and can adsorb colored impurities.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

-

Workflow for Recrystallization

Caption: Workflow for the purification of this compound via recrystallization.

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds from a mixture. It is particularly useful when dealing with complex mixtures or when recrystallization is not feasible. For basic amines like this compound, special considerations are necessary to prevent poor separation and product loss on the acidic silica gel.[5]

Protocol: Flash Column Chromatography

Objective: To separate this compound from closely related impurities.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, triethylamine)

-

Glass column

-

Compressed air or nitrogen source

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Solvent System Selection (TLC Analysis):

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or dichloromethane:methanol).

-

To counteract the acidic nature of the silica, add a small amount of triethylamine (0.1-1%) to the mobile phase.[5]

-

An ideal solvent system will give a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen mobile phase (less polar component).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent.

-

Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. This is known as dry loading.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Apply pressure (using compressed air or nitrogen) to force the solvent through the column at a steady rate.

-

Collect fractions in test tubes.

-

Monitor the separation by TLC analysis of the collected fractions.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Workflow for Flash Column Chromatography

Caption: Workflow for the purification of this compound via flash column chromatography.

Method 3: Acid-Base Extraction

This technique is highly effective for separating basic compounds like amines from neutral or acidic impurities. It involves partitioning the compound between an aqueous and an organic phase, with its solubility in each phase being controlled by pH.

Protocol: Acid-Base Extraction

Objective: To separate this compound from non-basic impurities.

Materials:

-

Crude this compound

-

An organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate)

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Aqueous sodium hydroxide (e.g., 1 M NaOH) or sodium bicarbonate solution

-

Separatory funnel

-

Beakers

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolution:

-

Dissolve the crude material in an appropriate organic solvent (e.g., dichloromethane).

-

-

Acidic Wash (Protonation):

-

Transfer the organic solution to a separatory funnel.

-

Add an equal volume of aqueous HCl solution.

-

The basic amine will be protonated to form a water-soluble ammonium salt, which will move into the aqueous phase.

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Drain the aqueous layer (containing the protonated amine) into a separate flask.

-

The organic layer, containing neutral and acidic impurities, can be discarded.

-

-

Basification and Re-extraction:

-

Cool the acidic aqueous layer in an ice bath.

-

Slowly add aqueous NaOH solution until the solution is basic (check with pH paper).

-

The ammonium salt will be deprotonated back to the free amine, which is less soluble in water and may precipitate.

-

Add a fresh portion of the organic solvent to the separatory funnel.

-

Extract the free amine back into the organic layer. Repeat the extraction to ensure complete recovery.

-

-

Drying and Solvent Removal:

-

Combine the organic extracts.

-

Dry the organic solution over a drying agent like anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

Workflow for Acid-Base Extraction

Sources

- 1. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxybenzylamine (CAS 6850-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. biotage.com [biotage.com]

Application Notes and Protocols: 2-Methanesulfonyl-5-methoxy-benzylamine in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Methanesulfonyl-5-methoxy-benzylamine, a versatile building block for organic synthesis, particularly within the realms of medicinal chemistry and drug development. By deconstructing the molecule into its constituent functional groups—a primary benzylamine, a methoxy group, and a methanesulfonyl group—we can appreciate its strategic value. The primary amine serves as a robust nucleophilic handle for constructing amides, secondary and tertiary amines, and nitrogen-containing heterocycles. The methanesulfonyl moiety, a key pharmacophore, is frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor.[1][2][3] The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring. This document outlines the compound's properties, proposes a viable synthetic route, and provides detailed, field-tested protocols for its application in key synthetic transformations.

Introduction and Strategic Significance

Substituted benzylamines are foundational scaffolds in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[4][5][6] The title compound, this compound, is a trifunctionalized reagent of significant interest. Its utility stems from the orthogonal reactivity and distinct physicochemical contributions of its three key functional groups:

-

Primary Benzylamine (-CH₂NH₂): This group is a potent nucleophile and a versatile synthetic handle. It readily participates in fundamental reactions such as amide bond formation, N-alkylation, and reductive amination, allowing for its facile incorporation into larger, more complex molecular architectures.[7][8]

-

Methanesulfonyl Group (-SO₂CH₃): Often referred to as a "sulfonyl" or "mesyl" group, this functional moiety is a cornerstone of modern medicinal chemistry.[9] Its inclusion in a molecule can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase aqueous solubility, and serve as a strong hydrogen bond acceptor, enhancing binding affinity to biological targets.[1][3]

-

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the reactivity of the benzene ring and can participate in key binding interactions within a target protein's active site.

The strategic placement of these groups makes this compound a valuable intermediate for constructing novel chemical entities aimed at various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzyme systems.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is critical for its effective application in synthesis and formulation. The properties for the parent compound, 2-Methoxybenzylamine, are listed below for reference. The addition of the methanesulfonyl group is expected to increase the molecular weight, polarity, and melting point.

| Property | Value (for 2-Methoxybenzylamine) | Reference |

| Molecular Formula | C₈H₁₁NO | [10] |

| Molecular Weight | 137.18 g/mol | [10] |

| Boiling Point | 234-235 °C | |

| Density | 1.015 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5325 | |

| pKa | Data not available | |

| Solubility | Data not available | |

| Safety | Causes severe skin burns and eye damage | [10] |

Note: The properties of the title compound, this compound, are not extensively reported. The data for the closely related 2-Methoxybenzylamine (CAS 6850-57-3) is provided as an estimation. Researchers should perform their own characterization.

Proposed Synthesis of this compound

The proposed multi-step synthesis starts from the commercially available 2-hydroxy-5-methoxybenzaldehyde.

Sources

- 1. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistryviews.org [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Methanesulfonyl-5-methoxy-benzylamine as a Versatile Chemical Intermediate in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of sulfone and benzylamine moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The sulfone group, acting as a potent hydrogen bond acceptor and a metabolically stable surrogate for other functionalities, combined with the versatile reactivity of the primary amine in a benzylamine framework, creates a high-value building block for library synthesis and lead optimization. This document provides a comprehensive guide to 2-Methanesulfonyl-5-methoxy-benzylamine, a key intermediate whose structural motifs are found in various pharmacologically active agents, including inhibitors of critical kinase pathways.[1][2] We present a robust, multi-step synthetic pathway starting from commercially available precursors, complete with detailed, field-tested protocols. Furthermore, we provide application protocols for its use in subsequent amide and sulfonamide bond-forming reactions, enabling its seamless integration into drug discovery workflows.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is critical for its effective use and safe handling. The data presented below is calculated based on its chemical structure and referenced against similar compounds found in public databases.[3][4]

| Property | Value | Source / Comment |

| IUPAC Name | (2-(methylsulfonyl)-5-methoxyphenyl)methanamine | - |

| Molecular Formula | C₉H₁₃NO₃S | - |

| Molecular Weight | 215.27 g/mol | - |

| CAS Number | Not available | This is a novel intermediate. |

| Predicted pKa | ~9.5 (Amine) | Based on typical benzylamines. |

| Predicted XLogP3 | 0.8 | - |

| Appearance | Predicted: Off-white to pale yellow solid | Based on analogous compounds. |

| Solubility | Soluble in Methanol, DCM, DMSO. | Typical for polar organic compounds. |

Safety Profile: While specific toxicology data is not available, this compound should be handled with care, assuming the hazards associated with related aromatic amines and sulfones.

-

GHS Hazard Statements (Anticipated): Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Based on analogous structures like 2-Methoxybenzylamine.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood.

Synthesis of this compound: A Multi-Step Protocol

The synthesis of the title compound is not directly reported in the literature. Therefore, we present a logical and robust pathway designed from established organic chemistry principles, starting from the commercially available 2-bromo-5-methoxytoluene. The overall workflow involves the introduction of a methylthio group, its subsequent oxidation to the target sulfone, functionalization of the benzylic position to an aldehyde, and a final reductive amination.

Caption: Overall synthetic workflow for this compound.

Protocol 2.1: Synthesis of 2-(Methylthio)-5-methoxytoluene

Causality: This step utilizes a copper-catalyzed nucleophilic aromatic substitution. The electron-donating methoxy group makes standard SₙAr difficult, necessitating the use of a catalyst like Copper(I) iodide to facilitate the displacement of the bromide with the thiomethoxide nucleophile.

-

Materials:

-

2-Bromo-5-methoxytoluene (1.0 eq)

-

Sodium thiomethoxide (NaSMe) (1.5 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)